Acidic Stability of TES Ethers vs. TMS
Triethylsilyl (TES) ethers derived from ethoxytriethylsilane demonstrate a relative resistance to acidic hydrolysis that is 64 times greater than that of trimethylsilyl (TMS) ethers, the most commonly used silyl protecting group [REFS‑1]. This places TES ethers in a distinct stability class, approximately 300‑fold less stable than tert‑butyldimethylsilyl (TBS) ethers and over 10,000‑fold less stable than triisopropylsilyl (TIPS) ethers, providing a unique balance of moderate robustness with facile removal [REFS‑2].
| Evidence Dimension | Relative resistance to acidic hydrolysis (normalized to TMS = 1) |
|---|---|
| Target Compound Data | TES = 64 |
| Comparator Or Baseline | TMS = 1; TBS = 20,000; TIPS = 700,000; TBDPS = 5,000,000 |
| Quantified Difference | TES is 64× more resistant than TMS; TBS is 20,000×, TIPS is 700,000× |
| Conditions | Acidic media; compiled literature values |
Why This Matters
Procurement of ethoxytriethylsilane enables the installation of a protecting group that survives mildly acidic workup conditions where TMS ethers fail, yet remains readily cleavable under mild fluoride or specific acidic conditions that would be insufficient for bulkier TBS or TIPS ethers.
- [1] Wikipedia contributors. Silyl ether § Removal. Wikipedia, The Free Encyclopedia. (accessed 2026). View Source
- [2] Gelest, Inc. Deprotection of Silyl Ethers: Relative Stability Correlation. Technical Brochure. View Source
